Cas no 693233-58-8 (N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide)

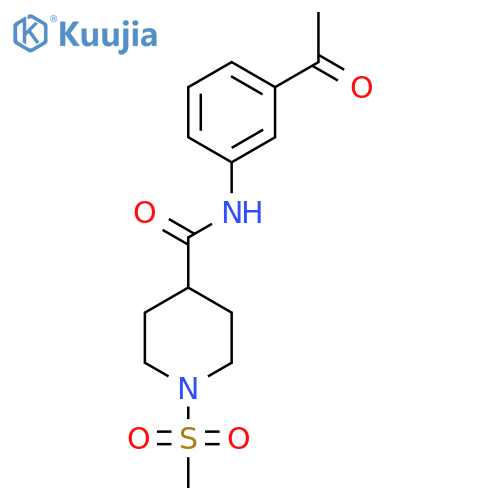

693233-58-8 structure

商品名:N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide

- 693233-58-8

- N-(3-acetylphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- MLS000088886

- N-(3-acetylphenyl)-1-methylsulfonylpiperidine-4-carboxamide

- AKOS000439688

- CHEMBL1321781

- F5139-0414

- SMR000073068

- N-(3-acetylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide

- HMS2479I21

- VU0043711-6

-

- インチ: 1S/C15H20N2O4S/c1-11(18)13-4-3-5-14(10-13)16-15(19)12-6-8-17(9-7-12)22(2,20)21/h3-5,10,12H,6-9H2,1-2H3,(H,16,19)

- InChIKey: BHEOZVDHMBVDPQ-UHFFFAOYSA-N

- ほほえんだ: S(C)(N1CCC(C(NC2C=CC=C(C(C)=O)C=2)=O)CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 324.11437830g/mol

- どういたいしつりょう: 324.11437830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 518

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.9Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5139-0414-3mg |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-30mg |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-20μmol |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-5μmol |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-10μmol |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-2μmol |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-40mg |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-15mg |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-100mg |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 100mg |

$248.0 | 2023-09-10 | ||

| Life Chemicals | F5139-0414-1mg |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide |

693233-58-8 | 1mg |

$54.0 | 2023-09-10 |

N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

693233-58-8 (N-(3-acetylphenyl)-1-methanesulfonylpiperidine-4-carboxamide) 関連製品

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量